molecular formula C20H20ClN3O3S B6477116 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline CAS No. 2640828-52-8

8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline

Cat. No. B6477116
CAS RN: 2640828-52-8
M. Wt: 417.9 g/mol
InChI Key: SMHMTTWIERHEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline (CPQ) is a synthetic molecule that has been studied extensively in recent years for its potential applications in various areas of scientific research. CPQ is a small molecule that is composed of both nitrogen and sulfur atoms and has been shown to possess a range of different biochemical and physiological effects. In

Scientific Research Applications

8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline has been studied extensively for its potential applications in various areas of scientific research. It has been shown to possess a range of different biochemical and physiological effects, making it a promising tool for use in various research studies. 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline has been used to study cell signaling pathways, gene expression, and cellular metabolism. It has also been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and obesity.

Mechanism of Action

The mechanism of action of 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes, such as kinases and phosphatases. It is also believed to interact with various proteins and other molecules to modulate their activity.
Biochemical and Physiological Effects
8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline has been shown to possess a range of different biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as kinases and phosphatases, as well as proteins and other molecules. It has also been shown to affect the expression of various genes and alter the activity of various cellular pathways.

Advantages and Limitations for Lab Experiments

8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline has several advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and manipulate. It is also relatively stable, making it suitable for use in long-term experiments. Additionally, 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline is relatively inexpensive, making it a cost-effective option for use in laboratory experiments.
However, there are also some limitations to using 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline in laboratory experiments. Its small size makes it difficult to detect using standard methods, such as HPLC. Additionally, its biochemical and physiological effects are not yet fully understood, making it difficult to predict the results of experiments using 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline.

Future Directions

The potential applications of 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline are vast and there are many areas of research that could be explored in the future. Some potential future directions for 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline include further studies into its mechanism of action, its effects on gene expression, and its potential therapeutic applications. Additionally, 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline could be studied for its potential use in drug delivery systems and for its potential to modulate the activity of various proteins and enzymes. Finally, further studies could be conducted to investigate the potential toxicity of 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline and to identify any potential side effects.

Synthesis Methods

8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline is synthesized using a multi-step method. The first step involves the reaction of 3-chloropyridine with dimethyl sulfoxide (DMSO) in the presence of sodium hydride, resulting in the formation of 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine. The second step involves the reaction of the 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine with chloroform in the presence of sodium hydroxide, resulting in the formation of 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline.

properties

IUPAC Name

8-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c21-17-13-22-10-6-18(17)27-14-15-7-11-24(12-8-15)28(25,26)19-5-1-3-16-4-2-9-23-20(16)19/h1-6,9-10,13,15H,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHMTTWIERHEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline

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